
Urea-13C
Overview
Description
Urea-13C is a stable isotope-labeled form of urea where the carbon atom in the carbonyl group is replaced by the non-radioactive carbon-13 isotope. It is widely utilized in clinical diagnostics, environmental science, and advanced nuclear magnetic resonance (NMR) spectroscopy. Its primary applications include the detection of Helicobacter pylori infections via breath tests and tracing carbon metabolism in microbial or soil studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urea C-13 is synthesized by incorporating carbon-13 into the urea molecule. The process involves the reaction of carbon-13 labeled carbon dioxide with ammonia to form ammonium carbamate, which is then dehydrated to produce Urea C-13 . The reaction conditions typically involve high pressure and elevated temperatures to facilitate the formation of ammonium carbamate and its subsequent dehydration.
Industrial Production Methods
Industrial production of Urea C-13 follows a similar process to that of regular urea but uses carbon-13 labeled carbon dioxide. The process involves the following steps:
Reaction of Carbon-13 Labeled Carbon Dioxide with Ammonia: This step forms ammonium carbamate.
Dehydration of Ammonium Carbamate: The ammonium carbamate is then dehydrated to produce Urea C-13.
Chemical Reactions Analysis
Metabolic Pathways and In Vivo Behavior
Urea-¹³C is widely used to study gastrointestinal transit and microbial fermentation. In a proof-of-concept study, orally administered ¹³C-urea demonstrated:
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Fermentation : Colonic microbiota rapidly hydrolyzed ¹³C-urea into ¹³CO₂ (detected in breath) and ammonia .
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Non-fermented fraction : A portion of ¹³C-urea entered systemic circulation, appearing as plasma ¹³C-urea with 99% total isotopic recovery .
Kinetic Analysis
The concentration of plasma ¹³C-urea follows a one-compartment model:
where is the elimination rate constant . Key parameters from coated vs. uncoated dosage forms:
Parameter | Coated Capsules | Uncoated Capsules |
---|---|---|
Lag time () | 210 min | <10 min |
Pulse time () | 20 min | 58 min |
Dissolution () | >180 min | Immediate |
Thermal Decomposition Reactions
At elevated temperatures, urea-¹³C decomposes through distinct pathways:
Primary Steps (160–250°C)
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Thermolysis :
Isocyanic acid (HN¹³CO) further reacts to form biuret and cyanuric acid . -
Condensation :
Biuret formation dominates in urea-rich melts .
High-Temperature By-Products (>250°C)
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Cyanuric acid : Forms via cyclization of three urea molecules.
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Ammelide and Melamine : Result from successive deamination and condensation .
Thermogravimetric Analysis Data
Temperature Range (°C) | Dominant Process | By-Products Identified |
---|---|---|
133–190 | Melting, Initial Decomposition | Biuret, NH₃, HN¹³CO |
190–250 | Biuret Decomposition | Cyanuric Acid, Ammelide |
250–360 | Cyanuric Acid Sublimation | Ammeline, Melamine |
Aqueous Hydrolysis
Urea-¹³C reversibly hydrolyzes to ammonium carbamate in aqueous solutions:
This equilibrium shifts toward carbamate under high-pressure industrial synthesis conditions .
Biuret Formation
In concentrated solutions, urea-¹³C undergoes self-condensation:
Biuret accumulation is minimized by maintaining excess ammonia during synthesis .
Analytical Detection and Isotopic Tracing
Scientific Research Applications
Helicobacter Pylori Diagnosis
The most prominent application of -urea is in the Urea Breath Test (UBT) for diagnosing H. pylori infections. This non-invasive test capitalizes on the enzymatic activity of urease produced by H. pylori, which hydrolyzes urea into ammonia and carbon dioxide.
Case Study: Performance of UBT
A study conducted on 64 patients demonstrated that the -urea breath test exhibited high sensitivity and specificity. The results indicated a sensitivity of 95% and specificity of 91%, making it a reliable diagnostic tool compared to serological tests .
Study | Sample Size | Sensitivity (%) | Specificity (%) |
---|---|---|---|
Study A | 64 | 95 | 91 |
Study B | 109 | 100 | 100 |
Study C | 325 | 98.9 | 99.6 |
The Maastricht VI/Florence consensus report emphasizes the importance of combining -urea with citric acid to enhance test accuracy, particularly in populations with varying dietary habits .
Assessment of Gastric Function
Beyond H. pylori detection, -urea is utilized in assessing gastric emptying and digestive function. The test can provide insights into gastric motility by measuring the time taken for labeled urea to appear in the breath after ingestion.
Gastric Emptying Studies
Research comparing -octanoic acid and scintigraphy found that breath tests using stable isotopes offer a non-invasive alternative for evaluating gastric emptying times .
Quantification of Liver Function
Another application involves using -urea to assess liver function through metabolic pathways. The liver's ability to metabolize urea can indicate hepatic health, with breath tests providing a non-invasive method for monitoring liver function in clinical settings.
Liver Function Assessment Case Study
A study explored the correlation between metabolic activity and breath levels post-ingestion of -urea, showing promising results for its use in evaluating liver function .
Research Applications
In research settings, -urea serves as a marker for studying gastrointestinal transit times and absorption rates. A proof-of-concept study demonstrated its effectiveness in tracking colon-targeted oral dosage forms by analyzing the release kinetics of in breath samples .
Mechanism of Action
The primary mechanism of action of Urea C-13 in the urea breath test involves the enzyme urease, which is produced by Helicobacter pylori. The urease enzyme catalyzes the hydrolysis of Urea C-13 into ammonia and carbon-13 labeled carbon dioxide. The carbon-13 labeled carbon dioxide is then absorbed into the bloodstream and exhaled in the breath, where it can be detected using mass spectrometry or infrared spectroscopy .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Urea Compounds
Chemical and Isotopic Properties
Urea-13C is distinguished from other isotope-labeled urea derivatives by its isotopic composition and stability. Below is a comparative analysis:
Compound | Isotope Label | Radioactivity | Key Applications | Detection Methods | Advantages | Limitations |
---|---|---|---|---|---|---|
This compound | ¹³C | Non-radioactive | H. pylori diagnosis, NMR studies | Mass spectrometry, IR | Safe for clinical use, high specificity | Higher cost |
Urea-14C | ¹⁴C | Radioactive | H. pylori diagnosis (historical) | Liquid scintillation | High sensitivity | Radiation hazards, restricted use |
Urea-15N₂ | ¹⁵N | Non-radioactive | Nitrogen cycle studies | Isotope-ratio mass spec | Tracks nitrogen metabolism | Limited to niche research |
This compound,15N₂ | ¹³C + ¹⁵N | Non-radioactive | Dual-tracer metabolic studies | Advanced mass spectrometry | Simultaneous C/N tracking | Complex synthesis, high cost |
Key Findings :
- Clinical Diagnostics: this compound outperforms Urea-14C in safety, with comparable sensitivity (96–97%) and specificity (95–100%) for H. pylori detection . The non-radioactive nature of this compound allows broader use in pediatric and prenatal care .
- Analytical Chemistry: In dynamic nuclear polarization (DNP) NMR, this compound achieves signal enhancements up to ε = 185, surpassing non-isotopic urea in sensitivity for studying surfactant interactions .
- Environmental Science : this compound incorporation into phospholipid fatty acids (PLFAs) reveals microbial carbon utilization patterns in soil, showing higher retention under flood irrigation (FI) vs. controlled irrigation (CI) due to urease activity differences .
Analytical Performance in Clinical Settings
- Breath Test Efficiency :
- This compound breath tests demonstrate a 97% sensitivity and 95% specificity for H. pylori eradication monitoring, comparable to invasive methods like histology and rapid urease tests .
- A modified capsule-based this compound breath test using 38 mg of isotope achieved 100% concordance with Urea-14C results, reducing dosage requirements while maintaining accuracy .
Research Findings and Data Highlights
Clinical Validation Studies
Parameter | This compound Breath Test | Histology | Rapid Urease Test |
---|---|---|---|
Sensitivity | 97% | 88% | 92% |
Specificity | 95% | 90% | 90% |
PPV/NPV | 94%/88% | N/A | N/A |
Data from Slomianski et al. (1995) and Bielański et al. (1996) .
Environmental Retention Dynamics
- Rhizosphere vs. Bulk Soil :
Critical Notes and Limitations
- Cost and Accessibility: this compound is 2–3× more expensive than non-isotopic urea, limiting its adoption in resource-constrained settings .
- Technical Challenges : Achieving 99% isotopic purity requires advanced synthesis protocols, with impurities affecting NMR and mass spec accuracy .
- Regulatory Hurdles : GMP compliance for clinical-grade this compound involves stringent validation, increasing production timelines .
Q & A
Basic Research Questions
Q. What are the primary applications of Urea-¹³C in clinical diagnostics, and how do these inform experimental design?
Urea-¹³C is predominantly used in non-invasive breath tests to detect Helicobacter pylori infections. The bacterial enzyme urease metabolizes Urea-¹³C, producing ¹³CO₂, which is exhaled and quantified using isotope ratio mass spectrometry (IRMS) or infrared spectroscopy . Researchers must optimize breath sample collection protocols (e.g., baseline vs. post-administration time points) and validate detection thresholds against gold-standard methods like endoscopy . Experimental designs should include controls for dietary ¹³C background and gastric emptying rates to minimize false positives .
Q. How is Urea-¹³C synthesized and characterized for isotopic purity?
Synthesis typically involves reacting ¹³C-labeled phosgene with ammonia or enzymatic methods using ¹³C-enriched precursors. Characterization requires mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment ≥99% and rule out isotopic dilution. For example, ¹³C NMR can verify the absence of unlabeled carbonyl groups, while elemental analysis ensures stoichiometric integrity .
Q. What are the critical handling and storage requirements for Urea-¹³C to maintain isotopic stability?
Urea-¹³C should be stored at –20°C in airtight, moisture-free containers to prevent hydrolysis and isotopic exchange. During experiments, avoid prolonged exposure to aqueous solutions at neutral or alkaline pH, as this accelerates decomposition. Pre-formulate lyophilized aliquots for clinical studies to ensure stability .
Q. How should researchers design baseline experiments to validate Urea-¹³C in metabolic tracer studies?
Baseline studies must account for natural ¹³C abundance (~1.1%) by analyzing control subjects or pre-dose breath samples. Use crossover designs to compare labeled vs. unlabeled urea metabolism in the same cohort. Calibrate IRMS instruments with certified ¹³CO₂ standards to ensure precision (±0.3‰) .
Advanced Research Questions
Q. How can discrepancies in Urea-¹³C metabolic flux analysis be resolved in complex biological systems?
Discrepancies often arise from compartmentalized metabolism (e.g., gut vs. systemic circulation) or isotopic dilution in urea cycle intermediates. Employ compartmental kinetic modeling, integrating arteriovenous ¹³CO₂ gradients and time-resolved breath sampling. Validate models using dual-isotope tracers (e.g., ¹³C-urea and ²H-glucose) to decouple overlapping pathways .
Q. What challenges arise when using dual-labeled Urea-¹³C,¹⁵N₂ in nitrogen flux studies, and how can they be mitigated?
Dual labeling introduces cross-talk between ¹³C and ¹⁵N detection methods (e.g., IRMS vs. isotope-ratio optical spectroscopy). Use orthogonal detection techniques or chromatographic separation to isolate signals. Additionally, optimize hydrolysis conditions to prevent preferential release of ¹⁵NH₃ over ¹³CO₂, which skews stoichiometric calculations .
Q. What methodological considerations are critical for longitudinal studies using Urea-¹³C in chronic disease monitoring?
Longitudinal studies require strict control of dietary ¹³C intake (e.g., standardized meals) and inter-batch calibration of analytical instruments. Account for intra-subject variability by normalizing ¹³CO₂ excretion to lean body mass or creatinine excretion rates. Use mixed-effects statistical models to adjust for confounding factors like age and renal function .
Q. How can researchers validate novel analytical methods for Urea-¹³C quantification in heterogeneous biological matrices?
Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, breath condensate). Compare results against established techniques like gas chromatography-MS (GC-MS). Report limits of detection (LOD), precision (CV <5%), and matrix effects (e.g., ion suppression in LC-MS) in accordance with ISO 17025 guidelines .
Q. What strategies optimize Urea-¹³C tracer studies for mapping hepatic vs. extrahepatic urea metabolism?
Combine portal vein catheterization with timed breath and blood sampling to differentiate hepatic urease activity from intestinal or bacterial metabolism. Use isotopomer spectral analysis (ISA) to quantify the proportion of ¹³C-urea metabolized in each compartment .
Q. How can Urea-¹³C be applied in cross-disciplinary research, such as cancer diagnostics or environmental science?
In oncology, Urea-¹³C can trace urea cycle dysregulation in hepatocellular carcinoma or monitor tumor response to arginase inhibitors. In environmental science, it serves as a tracer for nitrogen cycling in soil-plant systems. Cross-disciplinary applications require collaboration with domain experts to adapt protocols (e.g., soil incubation conditions for microbial urease studies) .
Properties
IUPAC Name |
diamino(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973641 | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58069-82-2 | |
Record name | Urea C 13 [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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